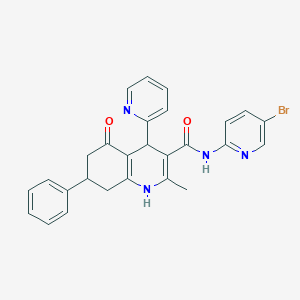![molecular formula C22H24BrN5O3 B445462 N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B445462.png)
N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide is a complex organic compound that features a pyrazole ring, a furan ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or enaminones.
Furan Ring Formation: The furan ring can be synthesized via cyclization reactions involving furfural or other suitable precursors.
Hydrazone Formation: The hydrazone linkage is formed by reacting hydrazines with carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and furan derivatives with the hydrazone linkage under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced hydrazone derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The pyrazole and furan rings may interact with enzymes or receptors, modulating their activity. The hydrazone linkage can also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoylhydrazone
- 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
N-[3-(N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide is unique due to its combination of a pyrazole ring, a furan ring, and a hydrazone linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H24BrN5O3 |
|---|---|
Molecular Weight |
486.4g/mol |
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-N-[(Z)-1-[3-(2,2-dimethylpropanoylamino)phenyl]ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H24BrN5O3/c1-14(15-6-5-7-17(10-15)25-21(30)22(2,3)4)26-27-20(29)19-9-8-18(31-19)13-28-12-16(23)11-24-28/h5-12H,13H2,1-4H3,(H,25,30)(H,27,29)/b26-14- |
InChI Key |
XZWMDXUFUGSBCS-WGARJPEWSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(O1)CN2C=C(C=N2)Br)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(O1)CN2C=C(C=N2)Br)/C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(O1)CN2C=C(C=N2)Br)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-AMINO-1-(3,5-DICHLOROPHENYL)-4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445380.png)
![Methyl 4-(4-sec-butylphenyl)-2-[({4-nitrophenyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B445382.png)
![N-{4-[N-(3,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B445383.png)



![(E)-4-{[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]AMINO}-4-OXO-2-BUTENOIC ACID](/img/structure/B445392.png)


![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B445399.png)
![Ethyl 4-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B445400.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B445401.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B445402.png)
